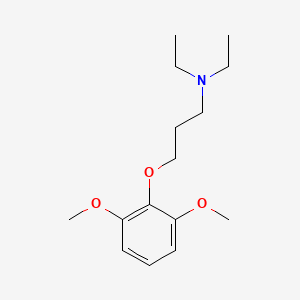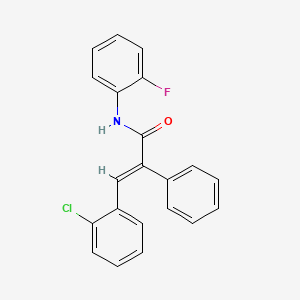
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine, also known as MDA-19, is a synthetic cannabinoid that was developed in the early 2000s. It was initially created as a potential treatment for pain and inflammation, as well as a possible alternative to traditional cannabis-based medications. Since then, MDA-19 has been the subject of numerous scientific studies, exploring its potential therapeutic applications and underlying mechanisms of action.
作用機序
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and the peripheral nervous system. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, making this compound a potential treatment for pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the migration of immune cells to sites of inflammation. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its selectivity for the CB2 receptor, which allows researchers to study the effects of CB2 activation without the potential psychoactive effects associated with activation of the CB1 receptor. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other synthetic cannabinoids, which may require higher doses to achieve the desired effects.
将来の方向性
There are several potential future directions for research on 3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine. One area of interest is its potential as a treatment for cancer, as studies have shown that this compound can induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the underlying mechanisms of this compound's anti-inflammatory and neuroprotective effects, which could lead to the development of new treatments for a variety of conditions. Finally, there is a need for further studies to explore the safety and efficacy of this compound in human clinical trials.
合成法
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine is synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with diethylamine and 1-chloropropane. This results in the formation of the intermediate compound 3-(2,6-dimethoxyphenoxy)-N,N-diethylpropan-1-amine, which is then treated with hydrochloric acid to produce this compound.
科学的研究の応用
3-(2,6-dimethoxyphenoxy)-N,N-diethyl-1-propanamine has been the subject of numerous scientific studies, exploring its potential therapeutic applications and underlying mechanisms of action. One area of research has focused on its potential as a treatment for cancer, as studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective properties, making it a potential treatment for a variety of conditions such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
3-(2,6-dimethoxyphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-16(6-2)11-8-12-19-15-13(17-3)9-7-10-14(15)18-4/h7,9-10H,5-6,8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWOKNJTTVHWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)

![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)
![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)
![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)
![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)
